molecular formula C16H14N4O2 B12158628 5-(Furan-2-yl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

5-(Furan-2-yl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B12158628
M. Wt: 294.31 g/mol
InChI Key: MHADMHMHSCSBGF-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining furan, methoxyphenyl, and triazolopyrimidine moieties, which contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method includes the reaction of furan-2-carbaldehyde with 4-methoxyphenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with a suitable reagent, such as triethyl orthoformate, to yield the desired triazolopyrimidine compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include furan-2,3-dione derivatives from oxidation, dihydrofuran derivatives from reduction, and various substituted triazolopyrimidine derivatives from nucleophilic substitution .

Scientific Research Applications

5-(Furan-2-yl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of microbial enzymes, leading to the death of bacterial cells . The exact molecular pathways involved are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Furan-2-yl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique combination of furan, methoxyphenyl, and triazolopyrimidine moieties

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

5-(furan-2-yl)-7-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H14N4O2/c1-21-12-6-4-11(5-7-12)14-9-13(15-3-2-8-22-15)19-16-17-10-18-20(14)16/h2-10,14H,1H3,(H,17,18,19)

InChI Key

MHADMHMHSCSBGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=CO4

Origin of Product

United States

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